1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole

Fragment-based drug discovery Physicochemical property differentiation Scaffold topology

1-(2-Oxo-2-piperidin-1-ylethyl)-1H-indole (CAS 737809-47-1), also named 2-(1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one, is a heterocyclic building block with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol. It belongs to the class of N1-substituted indole derivatives featuring a carbonyl (ethanone) linker bridging the indole and piperidine rings.

Molecular Formula C15H18N2O
Molecular Weight 242.322
CAS No. 737809-47-1
Cat. No. B2376488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole
CAS737809-47-1
Molecular FormulaC15H18N2O
Molecular Weight242.322
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C15H18N2O/c18-15(16-9-4-1-5-10-16)12-17-11-8-13-6-2-3-7-14(13)17/h2-3,6-8,11H,1,4-5,9-10,12H2
InChIKeyWIRSKIQNAMGUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Oxo-2-piperidin-1-ylethyl)-1H-indole Procurement Guide: Chemical Class, Purity, and Baseline Specifications


1-(2-Oxo-2-piperidin-1-ylethyl)-1H-indole (CAS 737809-47-1), also named 2-(1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one, is a heterocyclic building block with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol [1]. It belongs to the class of N1-substituted indole derivatives featuring a carbonyl (ethanone) linker bridging the indole and piperidine rings [2]. This compound is listed in the PubChem database (CID 4694961) and is commercially available from multiple chemical suppliers at a typical purity specification of 95% . As a member of the broader piperidinyl-indole family—a scaffold central to several clinical-stage complement factor B inhibitors, including the FDA-approved drug iptacopan (Fabhalta)—this compound serves as a versatile intermediate and fragment for medicinal chemistry and drug discovery applications [3].

Why Generic Substitution of 1-(2-Oxo-2-piperidin-1-ylethyl)-1H-indole with Positional Isomers or Indoline Analogs Is Not Advisable


Simply interchanging in-class indole-piperidine ethanones without considering structural topology and physicochemical differences can compromise experimental outcomes. The N1-substitution pattern of the target compound, where the indole nitrogen is directly connected to the ethanone linker, creates a distinct electronic environment compared to C3-substituted analogs such as 1-[4-(1H-indol-3-yl)piperidin-1-yl]ethan-1-one (CAS 30030-83-2) [1]. This topological difference results in measurable variations in lipophilicity (XLogP3 of 2.5 vs. 2.3), hydrogen bond donor count (0 vs. 1), and topological polar surface area (TPSA of 25.2 Ų vs. 36.1 Ų) [2][3]. Furthermore, the indoline analog 1-(2,3-dihydro-1H-indol-1-yl)-2-(piperidin-1-yl)ethanone (CAS 56533-61-0) lacks the aromatic indole π-system, altering molecular recognition properties and metabolic stability [4]. In fragment-based drug discovery and scaffold-hopping campaigns, these differences directly impact binding poses, selectivity profiles, and downstream SAR interpretation.

1-(2-Oxo-2-piperidin-1-ylethyl)-1H-indole Quantitative Differentiation Data vs. Closest Analogs


N1-Indole Substitution Topology Confers Measurably Lower TPSA and Distinct Hydrogen Bonding Profile vs. C3-Indole Positional Isomer

The target compound's N1-indole ethanone connectivity yields a topological polar surface area (TPSA) of 25.2 Ų, which is 10.9 Ų (30%) lower than the 36.1 Ų TPSA of the C3-indole positional isomer 1-[4-(1H-indol-3-yl)piperidin-1-yl]ethan-1-one (CAS 30030-83-2) [1][2]. Additionally, the target compound has zero hydrogen bond donors (HBD=0), whereas the C3 isomer has one (HBD=1, from the indole NH) [1][2]. This HBD difference is critical for membrane permeability and target binding, as the indole NH in the C3 isomer can act as a recognition element for kinase hinge regions and other biological targets. The XLogP3 difference (2.5 vs. 2.3) further indicates distinct lipophilicity, with the target compound being moderately more lipophilic [1][2].

Fragment-based drug discovery Physicochemical property differentiation Scaffold topology

Aromatic Indole Core Provides π-Stacking and Rigidity Advantages Over the Saturated Indoline Analog

The target compound contains a fully aromatic indole ring (C8H6N), whereas the closely related analog 1-(2,3-dihydro-1H-indol-1-yl)-2-(piperidin-1-yl)ethanone (CAS 56533-61-0, also known as Indocaine) features a saturated indoline core (C8H8N) [1][2]. The aromatic indole contributes an additional 2 Da to the molecular weight difference (242.32 vs. 244.33 g/mol), but more importantly, the flat, electron-rich indole π-system enables π-π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in protein binding pockets—an interaction mode unavailable to the puckered indoline scaffold . The computed TPSA of the target (25.2 Ų) is slightly higher than the indoline (23.6 Ų), reflecting the contribution of the aromatic nitrogen [1][2]. This aromaticity also impacts metabolic stability: indole is generally more resistant to oxidative metabolism at the ring compared to indoline, which can undergo N-dealkylation and ring oxidation .

Molecular recognition Conformational restriction Scaffold design

Carbonyl Linker Provides Synthetic Versatility and Conformational Rigidity Not Available in Direct Alkyl-Linked Analogs

The ethanone (C=O) linker between the indole N1 position and the piperidine ring distinguishes the target compound from analogs lacking this carbonyl, such as 1-(2-piperidin-1-ylethyl)-1H-indole, which uses a direct ethylene linker [1]. The carbonyl group serves dual purposes: (1) it provides a synthetic handle for further derivatization via nucleophilic addition, reduction, or reductive amination; and (2) it introduces conformational restriction (partial double-bond character due to amide resonance), constraining the rotational freedom of the piperidine ring relative to the indole [2]. The target compound has two rotatable bonds (PubChem computed), compared to a predicted higher number for the ethylene-linked analog, resulting in lower entropic penalty upon target binding [3]. This carbonyl-to-amide conjugation also influences the electron density distribution on the piperidine nitrogen, subtly modulating its basicity and hydrogen-bond acceptor strength compared to simple alkyl-linked derivatives [2].

Synthetic chemistry Building block utility Conformational analysis

Piperidinyl-Indole Scaffold Class Is Validated by Clinical-Stage Complement Factor B Inhibitors, Providing Pharmacological Relevance for Derivative Design

The piperidinyl-indole scaffold class, to which the target compound belongs, is the core pharmacophore of iptacopan (LNP023/Fabhalta), an oral complement factor B inhibitor approved by the FDA in December 2023 for paroxysmal nocturnal hemoglobinuria (PNH) and under phase III investigation for C3 glomerulopathy (C3G) and IgA nephropathy (IgAN) [1][2]. Iptacopan inhibits factor B with an IC50 of approximately 10 nM [3]. The Novartis patent family (US 9,682,968; US 10,093,663; EP 3299365) covering this scaffold explicitly claims piperidinyl-indole derivatives of formula I, demonstrating that the indole-piperidine connectivity is pharmacologically productive [1]. While the target compound itself is a simpler, unadorned building block rather than an optimized drug-like molecule, its core scaffold is directly related to this clinically validated chemotype [1]. This contrasts with indoline-based or C3-substituted alternatives, which fall outside the primary patent claims for factor B inhibition.

Complement pathway inhibition Factor B Drug discovery scaffold

Commercial Availability at 95% Purity with Documented Storage Stability Enables Direct Procurement Without Custom Synthesis

The target compound (CAS 737809-47-1) is stocked and shipped by multiple chemical suppliers including AKSci (catalog 1186CN) and Leyan (catalog 1342480), with a documented minimum purity specification of 95% . Long-term storage conditions are specified as 'cool, dry place,' and the compound is classified as non-hazardous for DOT/IATA transport . This off-the-shelf availability contrasts with the closest positional isomer, 1-[4-(1H-indol-3-yl)piperidin-1-yl]ethan-1-one (CAS 30030-83-2), which is also commercially available (Thermo Scientific Maybridge, 97% purity) but carries an indole NH donor . The indoline analog (CAS 56533-61-0) is primarily available through custom synthesis with less standardized purity reporting [1]. For procurement decisions, the target compound offers the advantage of being a documented building block with multiple sourcing options and well-defined quality parameters, reducing supply chain risk for medicinal chemistry campaigns .

Chemical procurement Building block availability Quality specifications

Optimal Research and Procurement Application Scenarios for 1-(2-Oxo-2-piperidin-1-ylethyl)-1H-indole


Fragment-Based Drug Discovery Targeting Complement Factor B or Related Serine Protease Pathways

The piperidinyl-indole scaffold of this compound maps directly onto the core of iptacopan, the FDA-approved factor B inhibitor, making it an ideal fragment-sized starting point for structure-based design and fragment-growing campaigns targeting the complement alternative pathway [1]. Its low TPSA (25.2 Ų) and favorable LogP (2.5) place it within fragment-like property space (MW < 250, LogP < 3), and the absence of hydrogen bond donors simplifies binding mode deconvolution . Procurement for factor B or related protease inhibitor programs leverages the clinical validation of this scaffold class without the IP encumbrance of the fully elaborated clinical candidate.

Kinase Inhibitor and Bromodomain Ligand Library Design Using the 1-(1H-Indol-1-yl)ethanone Pharmacophore

The 1-(1H-indol-1-yl)ethanone substructure has been successfully exploited in CBP/EP300 bromodomain inhibitor programs, with optimized derivatives achieving IC50 values as low as 37 nM in AlphaScreen assays [1]. The target compound, with its carbonyl linker and unsubstituted indole, provides a minimalist scaffold for systematic substitution at the indole C2-C7 positions and piperidine ring, enabling the construction of focused libraries for screening against bromodomains, kinases, and other acetyl-lysine or ATP-binding pockets [1]. The carbonyl group offers an additional synthetic handle for diversification via oxime formation, hydrazone synthesis, or reduction to the corresponding amine.

CNS-Penetrant Probe Development Leveraging Favorable TPSA and Zero H-Bond Donor Profile

With a TPSA of 25.2 Ų—well below the 60-70 Ų threshold commonly associated with poor CNS penetration—and zero hydrogen bond donors, the target compound is a superior starting point for CNS-targeted libraries compared to the C3-indole isomer (TPSA 36.1 Ų, HBD=1) [1]. The 30% lower TPSA and absence of an indole NH donor predict significantly better passive blood-brain barrier permeability [1]. This physicochemical advantage, combined with the established neuropharmacology of indole-piperidine derivatives (including ligands for NOP opioid receptors, serotonin receptors, and GluN2B-containing NMDA receptors), makes the compound suitable for neuroscience-focused medicinal chemistry procurement [2].

Synthetic Methodology Development and Heterocyclic Chemistry Research

The compound's accessible synthesis via condensation of indole with 2-oxo-2-piperidin-1-ylethyl chloride under basic conditions (NaH or K2CO3) makes it a practical substrate for developing and benchmarking new N-alkylation, cross-coupling, or C-H functionalization methodologies on indole scaffolds [1]. The carbonyl linker also allows the compound to serve as a model substrate for amide bond reduction or nucleophilic addition reaction development. Procuring this specific compound rather than an analog ensures that methodology results are directly comparable to the broader 1-(1H-indol-1-yl)ethanone literature, which spans COX-2 inhibitors, CBP/EP300 bromodomain ligands, and CXCR4 antagonists [2].

Quote Request

Request a Quote for 1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.